molecular formula C18H20N2O2 B5387802 N,N'-Diacetyl-3,3'-dimethylbenzidine

N,N'-Diacetyl-3,3'-dimethylbenzidine

Cat. No.: B5387802
M. Wt: 296.4 g/mol
InChI Key: YYWOGMJTPSCQAN-UHFFFAOYSA-N
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Description

N,N'-Diacetyl-3,3'-dimethylbenzidine is a key derivative in the study of benzidine congeners, a class of chemicals with significant industrial and toxicological importance. Its parent compound, 3,3'-dimethylbenzidine (o-Tolidine), is a well-characterized aromatic amine used historically as a dye intermediate and in analytical chemistry for the detection of various metals and ions . The metabolic pathways of aromatic amines often involve acetylation, making derivatives like this compound critical for understanding metabolic activation and detoxification processes . Research on related benzidine compounds has shown that N-acetylated derivatives can exhibit distinct mutagenic profiles, providing valuable insights into structure-activity relationships and the mechanisms of genotoxicity . Toxicological studies indicate that benzidine-based compounds require careful handling, as the parent diamines are classified as carcinogens . This compound is offered For Research Use Only and is a vital tool for scientists investigating the mechanisms of chemical carcinogenesis, mutagenesis, and metabolic transformation in experimental models. It is strictly not for diagnostic, therapeutic, human, veterinary, or household use. Researchers should consult the Safety Data Sheet and adhere to all recommended safety protocols, including the use of appropriate personal protective equipment, to ensure safe handling .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(4-acetamido-3-methylphenyl)-2-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-11-9-15(5-7-17(11)19-13(3)21)16-6-8-18(12(2)10-16)20-14(4)22/h5-10H,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWOGMJTPSCQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5036846
Record name N,N'-Diacetyl-3,3'-dimethylbenzidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5036846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3546-11-0
Record name N,N'-Diacetyl-3,3'-dimethylbenzidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5036846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N′-Diacetyl-3,3′-dimethylbenzidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5V9S23T8Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Reaction Pathways for N,n Diacetyl 3,3 Dimethylbenzidine

Direct Acetylation of 3,3'-Dimethylbenzidine

The most straightforward approach to N,N'-Diacetyl-3,3'-dimethylbenzidine involves the direct acetylation of 3,3'-dimethylbenzidine. This process introduces an acetyl group (CH₃CO) to each of the amino functionalities of the starting material.

Detailed Reaction Mechanisms and Kinetics

The acetylation of aromatic amines like 3,3'-dimethylbenzidine typically proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, which is commonly acetic anhydride (B1165640) or acetyl chloride.

The reaction can be generalized as follows:

Step 1: Nucleophilic Attack. The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon of the acetylating agent. This forms a tetrahedral intermediate.

Step 2: Elimination. The intermediate then collapses, eliminating a leaving group (e.g., an acetate (B1210297) ion from acetic anhydride or a chloride ion from acetyl chloride) to form the acetylated product.

Given that 3,3'-dimethylbenzidine has two primary amino groups, the reaction proceeds in two stages: monoacetylation followed by diacetylation. The kinetics of the reaction can be influenced by the reactivity of the mono-acetylated intermediate. The introduction of the first acetyl group, an electron-withdrawing group, deactivates the second amino group, making the second acetylation step slower than the first. The study of the kinetics of acetylation reactions often reveals that the process can be diffusion-limited, especially in solid-state or heterogeneous reactions. For solution-phase reactions, the rate is typically dependent on the concentration of the reactants and the catalyst.

Influence of Catalysts and Reaction Conditions

A variety of catalysts can be employed to facilitate the acetylation of aromatic amines. These can be broadly classified as acidic or basic catalysts.

Acid Catalysts: Protic acids like acetic acid and Lewis acids such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃), and aluminum chloride (AlCl₃) can be used. researchgate.net Acid catalysts function by protonating the carbonyl oxygen of the acetylating agent, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. For instance, Friedel-Crafts acetylation conditions, which utilize a Lewis acid like AlCl₃, have been studied for the related compound 3,3'-dimethylbiphenyl (B1664587), suggesting a potential pathway for the diacetylation of 3,3'-dimethylbenzidine. chemspider.com The mechanism in such cases can be complex, potentially involving an AcCl:AlCl₃ complex as the electrophile. chemspider.com

Base Catalysts: Bases like pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP) are also effective. They typically function by activating the amine or by forming a more reactive acetylating intermediate.

Reaction conditions such as temperature and the choice of solvent also play a crucial role. Many acetylation reactions can be carried out at room temperature, although heating can increase the reaction rate. researchgate.net Solvent-free conditions have also been explored for N-acylation reactions, which can offer environmental benefits. researchgate.net

Optimization Strategies for Yield and Purity

Optimizing the yield and purity of this compound involves careful control of reaction parameters.

ParameterOptimization StrategyExpected Outcome
Stoichiometry Using a slight excess of the acetylating agent can help drive the reaction to completion and ensure diacetylation.Higher conversion to the diacetylated product.
Catalyst Selection The choice between an acid or base catalyst can influence selectivity and reaction rate. For deactivated amines, a more potent catalyst might be necessary.Improved reaction efficiency and potentially higher yields.
Temperature Control Gradual heating can help to control the exothermic nature of the reaction and minimize the formation of side products.Enhanced purity of the final product.
Purification Method Recrystallization from a suitable solvent is a common method for purifying the solid product. The choice of solvent is critical for obtaining high-purity crystals.Isolation of this compound in high purity.

Multistep Synthetic Routes Involving this compound Precursors

In addition to direct acetylation, this compound can be synthesized through more elaborate multistep pathways that involve the formation of precursors which are then converted to the final product.

Formation from Azoxy- and Hydrazobenzene (B1673438) Intermediates

A classical method for the synthesis of benzidines is the benzidine (B372746) rearrangement, which proceeds through a hydrazobenzene intermediate. This suggests a potential multistep route to this compound.

The general pathway would involve:

Reduction of a Nitroaromatic Compound: Starting with a suitable nitroaromatic precursor, reduction can lead to the formation of an azoxybenzene (B3421426) derivative.

Reduction to Hydrazobenzene: The azoxybenzene can be further reduced to the corresponding hydrazobenzene.

Benzidine Rearrangement: Treatment of the hydrazobenzene with a strong acid induces the benzidine rearrangement, yielding 3,3'-dimethylbenzidine.

Acetylation: The resulting 3,3'-dimethylbenzidine is then diacetylated as described in the direct acetylation section.

While there is extensive literature on the benzidine rearrangement itself, specific studies detailing this route for the synthesis of this compound are not prevalent. However, the known mechanisms of this rearrangement for substituted hydrazobenzenes provide a strong theoretical foundation for this synthetic approach.

Regioselective Functionalization Approaches

Regioselective synthesis aims to introduce functional groups at specific positions on a molecule. In the context of this compound synthesis, this could involve the strategic construction of the 3,3'-dimethylbiphenyl backbone with the amino groups already in place or in the form of a precursor functional group like a nitro group.

For example, a synthetic strategy could involve the coupling of two appropriately substituted benzene (B151609) rings. However, achieving the desired 3,3'-dimethyl-4,4'-diamino substitution pattern with high regioselectivity can be challenging. Advanced cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, could potentially be employed to construct the diamine precursor with high precision before the final acetylation step. Research into the regioselective synthesis of derivatives of 3,5-diamino-1,2,4-triazole highlights the types of strategies that can be employed to control the position of functional groups on aromatic rings. researchgate.net

A study on the synthesis of acetohydrazide derivatives from 3,3'-dimethylbenzidine demonstrates a multistep pathway where the parent diamine is first condensed with glyoxylic acid, followed by esterification and reaction with hydrazine (B178648) hydrate. asianpubs.orgresearchgate.net While this does not directly yield this compound, it illustrates a synthetic route where the amino groups of 3,3'-dimethylbenzidine are elaborated into more complex structures, a principle that could be adapted for the synthesis of its diacetyl derivative through a precursor approach.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, a derivative of the commercially significant aromatic amine 3,3'-dimethylbenzidine, is increasingly being scrutinized through the lens of green chemistry. The traditional synthesis pathways often involve multi-step processes with hazardous reagents and significant waste generation. Consequently, modern synthetic chemistry aims to develop more environmentally benign and efficient routes for its production. These efforts focus on core green chemistry principles such as waste prevention, atom economy, the use of less hazardous chemical syntheses, and catalysis.

The conventional route to the precursor, 3,3'-dimethylbenzidine, involves the reduction of o-nitrotoluene using reagents like zinc powder in an alkaline medium, followed by an acid-catalyzed benzidine rearrangement of the resulting 2,2'-dimethylhydrazobenzene intermediate. atamanchemicals.comresearchgate.net The final step is the diacetylation of the amino groups of 3,3'-dimethylbenzidine. Each of these stages presents opportunities for the application of greener methodologies to minimize environmental impact and enhance sustainability.

Solvent-Free and Atom-Economical Methods

A primary focus of green synthesis is the reduction or elimination of volatile organic solvents, which are major contributors to chemical waste and environmental pollution. Concurrently, maximizing atom economy—the efficiency of a reaction in converting reactant atoms to the desired product—is a fundamental goal. primescholars.com

Solvent-Free Acetylation:

The acetylation of the primary amine groups on 3,3'-dimethylbenzidine is a key step where solvent-free conditions can be effectively implemented. Traditionally, this reaction might be carried out in an organic solvent. However, research has demonstrated that the acylation of various amines can be performed efficiently without any solvent, often by simply mixing the amine with the acetylating agent, such as acetic anhydride. jmchemsci.comresearchgate.netmdpi.com This approach not only eliminates solvent waste but can also lead to simpler work-up procedures and purification processes. mdpi.com Microwave irradiation has also been explored as an energy-efficient method to promote solvent-free acylation reactions, often resulting in high yields and significantly reduced reaction times. jmchemsci.com

Atom Economy:

The principle of atom economy is crucial for evaluating the "greenness" of a chemical process. rsc.org It is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100 primescholars.com

For the diacetylation of 3,3'-dimethylbenzidine using acetic anhydride, the reaction is as follows:

C₁₄H₁₆N₂ (3,3'-dimethylbenzidine) + 2 (CH₃CO)₂O (Acetic Anhydride) → C₁₈H₂₀N₂O₂ (this compound) + 2 CH₃COOH (Acetic Acid)

Even if the reaction proceeds with a 100% chemical yield, the generation of acetic acid as a by-product lowers the atom economy. A comparative analysis of different acetylating agents reveals varying levels of atom economy. For instance, using a greener alternative like isopropenyl acetate could potentially alter the by-products and, consequently, the atom economy of the process. frontiersin.org

Interactive Table 1: Atom Economy Comparison for Acetylation of 3,3'-dimethylbenzidine

Acetylating AgentMolecular FormulaBy-productMolecular Formula% Atom Economy
Acetic Anhydride(CH₃CO)₂OAcetic AcidCH₃COOH59.5%
Isopropenyl AcetateCH₂=C(CH₃)OCOCH₃Acetone(CH₃)₂CO67.2%

Catalyst Development for Sustainable Production

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, under milder conditions, and with greater selectivity, thereby reducing energy consumption and unwanted by-products. langholmandcanonbieschools.dumgal.sch.uk

Catalysis in 3,3'-dimethylbenzidine Synthesis:

The synthesis of the benzidine scaffold itself can be made more sustainable through catalysis. While traditional methods use stoichiometric reducing agents, catalytic hydrogenation represents a greener alternative. Furthermore, modern cross-coupling methods offer pathways that can be more efficient. For example, methods for preparing benzidine compounds using metal catalysts like palladium, copper, zinc, or nickel to couple precursors such as diphenylamine (B1679370) and biphenyldihalide compounds are being explored. google.com Direct catalytic nitrogenation using dinitrogen (N₂) as the nitrogen source represents a frontier in green amine synthesis, potentially offering a highly atom-economical route to arylamines in the future. nih.govdntb.gov.ua

Catalysis in the Acetylation Step:

The final N-acetylation step is particularly amenable to catalytic improvement. While the reaction can proceed without a catalyst, especially under heating, the use of a catalyst can accelerate the reaction, allowing it to occur at lower temperatures and with greater efficiency. researchgate.netmdpi.comfrontiersin.org A variety of catalysts have been shown to be effective for the acylation of amines under green conditions.

These include:

Metal Salts: Lewis acids such as zinc acetate, ZrOCl₂·8H₂O, and various metal perchlorates (e.g., copper perchlorate) have been successfully used to catalyze acetylation, often under solvent-free conditions. jmchemsci.comhumanjournals.com

Heterogeneous Catalysts: Solid-supported catalysts, such as silica-supported cobalt or copper acetylacetonate (B107027) (SiO₂-Co(acac)₂, SiO₂-Cu(acac)₂), offer the advantages of easy separation from the reaction mixture and potential for recycling, which are key aspects of sustainable manufacturing. jmchemsci.com

Organocatalysts: The use of non-toxic, metal-free organocatalysts is a growing area of interest. For example, vanadyl sulfate (B86663) (VOSO₄) has been reported as an efficient catalyst for acetylation reactions under solvent-free conditions. frontiersin.org

The development of these catalytic systems is crucial for designing industrial-scale production of this compound that is both economically viable and environmentally responsible.

Interactive Table 2: Selected Catalytic Systems for Amine Acetylation

CatalystAcetylating AgentConditionsKey Advantages
Zinc AcetateAcetic AcidMicrowave IrradiationGreen catalyst, high chemoselectivity. humanjournals.com
ZrOCl₂·8H₂OAcetic AnhydrideSolvent-free, Room TempMild conditions, high yields. jmchemsci.com
VOSO₄Acetic AnhydrideSolvent-free, Room TempStoichiometric efficiency, sustainable metal catalyst. frontiersin.org
NoneAcetic AnhydrideSolvent & Catalyst-freeSimplicity, avoids catalyst contamination. researchgate.netmdpi.com

Chemical Reactivity and Functional Group Transformations of N,n Diacetyl 3,3 Dimethylbenzidine

Hydrolytic Cleavage of Amide Bonds: Deacetylation Studies

The amide bonds in N,N'-Diacetyl-3,3'-dimethylbenzidine are robust but can be cleaved under specific chemical conditions to yield the parent amine, 3,3'-dimethylbenzidine. This deacetylation can be achieved through acid- or base-catalyzed hydrolysis, as well as by other non-hydrolytic chemical methods.

The acid-catalyzed hydrolysis of amides, including this compound, is a well-established process that typically requires heating with aqueous acid. masterorganicchemistry.com The reaction mechanism proceeds through several equilibrium steps. masterorganicchemistry.comyoutube.com

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the oxygen atom of the acetamido group's carbonyl by a hydronium ion (H₃O⁺). This step is favored because the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group via resonance, making the nitrogen atom non-basic. youtube.com Protonation of the oxygen increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer : A proton is transferred from the newly added hydroxyl group to the nitrogen atom, converting the amino group into a better leaving group (an amine).

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the amine (in this case, one of the amino groups of 3,3'-dimethylbenzidine) as a leaving group.

Deprotonation : The resulting protonated carboxylic acid (acetic acid) is deprotonated by water to yield the final product. The amine leaving group is protonated under the acidic conditions to form an ammonium (B1175870) salt. youtube.com

This process must occur for both acetamido groups to fully convert this compound to 3,3'-dimethylbenzidine and two molecules of acetic acid. The reaction is effectively irreversible because the resulting amine is protonated by the acid, rendering it non-nucleophilic and unable to participate in the reverse reaction. youtube.com

Base-catalyzed hydrolysis of amides is generally a more challenging reaction than acid-catalyzed hydrolysis due to the poor leaving group ability of the amide anion (R₂N⁻). chemistrysteps.com Consequently, these reactions often require forcing conditions, such as high temperatures and a significant excess of a strong base like sodium hydroxide (B78521). masterorganicchemistry.comchemistrysteps.com

The mechanism for the base-catalyzed hydrolysis of this compound involves:

Nucleophilic Addition of Hydroxide : A hydroxide ion (OH⁻) directly attacks the carbonyl carbon of the acetamido group, forming a tetrahedral intermediate with a negative charge on the oxygen. chemistrysteps.com

Elimination of the Amide Anion : This is typically the rate-determining step. The tetrahedral intermediate collapses, and the C-N bond is cleaved, expelling an amide anion. This step is energetically unfavorable because the amide anion is a very strong base and thus a poor leaving group. chemistrysteps.com

Studies on the deacetylation of chitin, a biopolymer with repeating N-acetylglucosamine units, show that conditions such as 50-70% (w/v) NaOH at temperatures up to 110°C are effective for hydrolysis, highlighting the vigorous conditions required. researchgate.net

While "reductive deacetylation" is not a standard transformation, non-hydrolytic chemical methods exist for the cleavage of the N-acetyl bond in N-arylacetamides. One such efficient method involves the use of thionyl chloride (SOCl₂) in methanol (B129727) (MeOH). This process offers a selective pathway for deacylation under anhydrous conditions and is notable for its mildness compared to traditional hydrolysis, its high yields, and short reaction times.

Research has demonstrated that thionyl chloride effectively catalyzes the alcoholysis of the amide bond. The proposed mechanism involves the activation of the amide by SOCl₂, followed by nucleophilic attack by methanol. This method has been successfully applied to a variety of N-arylacetamides, with reaction outcomes influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups on the aryl ring generally accelerate the reaction, while electron-donating groups slow it down.

The table below summarizes the findings for the deacylation of various N-arylacetamides using the SOCl₂/MeOH system, which serves as a model for the expected reactivity of this compound under similar conditions.

Substrate (N-Arylacetamide)Time (h)Yield (%)
4-Nitroacetanilide0.199
4-Chloroacetanilide0.598
Acetanilide1.595
4-Methylacetanilide2.594
4-Methoxyacetanilide3.092

Data sourced from a study on SOCl₂-catalyzed deacylation of N-arylacetamides.

Electrophilic and Nucleophilic Substitutions on the Biphenyl (B1667301) Core

The biphenyl core of this compound is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the acetamido (-NHCOCH₃) and methyl (-CH₃) groups. Nucleophilic substitutions are generally not favored on such electron-rich aromatic systems unless activated by potent electron-withdrawing groups, which are absent in this molecule.

Both the acetamido and methyl groups are activating, ortho-, para-directors for electrophilic aromatic substitution. stackexchange.comorganicchemistrytutor.com

Acetamido Group (-NHCOCH₃) : This group is a moderately activating ortho-, para-director. The nitrogen's lone pair can donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during ortho and para attack. stackexchange.com While less activating than an amino (-NH₂) group due to the electron-withdrawing nature of the adjacent carbonyl, it is still a powerful director. stackexchange.com Its use prevents protonation under acidic conditions, which would form a deactivating, meta-directing anilinium ion. byjus.comlearncbse.in

Methyl Group (-CH₃) : This is a weakly activating ortho-, para-director that activates the ring through an inductive effect and hyperconjugation. msu.edu

In this compound, these groups are on separate rings. Therefore, the substitution pattern will depend on which ring is more activated and the specific reaction conditions. The acetamido group is a stronger activator than the methyl group. Thus, substitution is most likely to occur on the ring bearing the acetamido group, at the positions ortho and para to it. The para position (C4) is already part of the biphenyl bond, leaving the C2 and C6 positions as the primary sites for substitution. However, steric hindrance from the adjacent biphenyl linkage and the N-acetyl group itself may influence the outcome. Substitution on the other ring would be directed by the methyl group to its ortho (C2', C4') and para (C6') positions.

Aromatic halogenation, such as chlorination or bromination, typically involves reacting the aromatic compound with a halogen (e.g., Cl₂ or Br₂) in the presence of a Lewis acid catalyst like FeCl₃ or FeBr₃. wikipedia.orgyoutube.com The catalyst polarizes the halogen molecule, creating a potent electrophile that can attack the aromatic ring. youtube.com

For this compound, halogenation is predicted to occur preferentially at the positions most activated by the directing groups.

Predicted Selectivity : The primary substitution sites are expected to be the C2 and C2' positions, which are ortho to the strongly activating acetamido groups. Substitution at these positions is electronically favored. Steric hindrance could potentially lead to some substitution at the C6 and C6' positions, which are ortho to the methyl groups and meta to the acetamido groups. The relative yields of the different isomers would depend on a balance between electronic activation and steric factors.

The table below outlines the expected reagents and primary products for the monohalogenation of each ring.

ReactionReagentsProbable Major Product(s)
MonochlorinationCl₂, FeCl₃2-Chloro-N,N'-diacetyl-3,3'-dimethylbenzidine
MonobrominationBr₂, FeBr₃2-Bromo-N,N'-diacetyl-3,3'-dimethylbenzidine

Nitration and sulfonation are classic electrophilic aromatic substitution reactions that introduce a nitro (-NO₂) or sulfonic acid (-SO₃H) group onto the aromatic ring, respectively. msu.edu

Nitration : This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). libretexts.org The sulfuric acid protonates the nitric acid, which then loses a molecule of water to generate the highly electrophilic nitronium ion (NO₂⁺).

Sulfonation : This reaction is commonly performed using fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. SO₃ is a powerful electrophile.

For this compound, the directing effects of the substituents are paramount in determining the outcome. As with halogenation, the acetamido group is the more powerful directing group, making the ring to which it is attached the more likely site of initial substitution.

Predicted Pathways : Nitration and sulfonation are expected to yield primarily the 2-substituted products (2-nitro- and 2-sulfo-N,N'-diacetyl-3,3'-dimethylbenzidine). Under forcing conditions, further substitution could occur, potentially leading to dinitrated or disulfonated products. The exact isomer distribution would be highly dependent on the reaction conditions, including temperature and the concentration of the reagents.

Oxidation and Reduction Chemistry of this compound

The biphenyl core and the nitrogen atoms of this compound are susceptible to redox reactions. The electron-donating nature of the acetamido and methyl groups influences the electron density of the aromatic rings, affecting their oxidation potential.

While specific studies on the oxidative coupling of this compound are not extensively documented, the reactivity of related benzidine (B372746) derivatives suggests potential pathways. The oxidation of benzidines can lead to the formation of colored radical cations and diimines. For instance, the enzymatic or chemical oxidation of benzidine itself is known to proceed through a radical cation intermediate. nih.gov This reactive species can then participate in coupling reactions. nih.gov

In analogous systems, such as N,N-dialkylanilines, oxidative coupling induced by strong oxidizing agents like antimony pentachloride (SbCl₅) leads to the formation of N,N,N',N'-tetraalkylbenzidines. This reaction is believed to proceed through the formation of radical cation intermediates that subsequently couple. Although the acetyl groups on this compound are electron-withdrawing compared to alkyl groups, which may increase the oxidation potential, similar radical-mediated coupling at the aromatic positions could be envisioned under appropriate oxidative conditions.

The electrochemical properties of this compound are of interest due to the redox-active nature of the benzidine scaffold. Studies on various N-substituted benzidine derivatives show that they can undergo reversible or quasi-reversible two-electron oxidation processes. nih.govacs.org The oxidation typically proceeds in two single-electron steps, forming a stable radical cation (semiquinone diimine) and then a dication (diimine).

The electrochemical oxidation of the parent compound, benzidine, and its derivatives like N,N'-diphenylbenzidine, results in the formation of a diphenoquinonediimine structure. researchgate.net The redox potential at which this occurs is highly dependent on the nature of the substituents on the nitrogen atoms and the aromatic rings. Electron-donating groups generally lower the redox potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. The acetyl groups in this compound are electron-withdrawing, which would be expected to increase the redox potential compared to unsubstituted or N-alkylated benzidines. Conversely, the methyl groups are electron-donating, which would slightly lower the potential.

A study on N-substituted benzidine analogues revealed that their redox potentials in acidic solution could be controlled within a range of 0.78–1.01 V versus the standard hydrogen electrode (SHE). nih.gov For example, N,N,N',N'-tetraethylbenzidine (TEB) exhibits a high redox potential of 0.82 V vs. SHE. nih.gov Theoretical calculations and experimental data for various benzidine derivatives highlight the tunability of their redox properties through molecular engineering. nih.govacs.org

Table 1: Redox Potentials of Selected Benzidine Derivatives

Compound NameRedox Potential (V vs. SHE)Notes
N,N,N',N'-Tetraethylbenzidine (TEB)0.82High redox potential and good solubility. nih.gov
Benzidine DimerE₁/₂ = 0.56 and E₁/₂ = 0.72Two monoelectronic steps observed at -0.9 < pH ≤ 2. acs.org
Benzidine DimerE(reduction) = 0.01Reduction peak for the dimer. acs.org

This table presents data for related benzidine compounds to illustrate the range of redox potentials. The specific redox potential for this compound would require experimental determination but is expected to be influenced by its acetyl and methyl substituents.

Derivatization of Amide Nitrogens and Methyl Groups

The amide and methyl groups of this compound represent key sites for further functionalization to modify the molecule's properties.

The amide nitrogens in this compound can potentially undergo N-alkylation and N-arylation, though the reactivity is lower than that of the corresponding free amines.

N-Alkylation: The N-alkylation of aromatic amides typically requires a strong base to deprotonate the amide nitrogen, forming an amidate anion, which then acts as a nucleophile. researchgate.net Common conditions involve the use of sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF), followed by the addition of an alkyl halide. researchgate.net Other base/solvent systems such as potassium hydroxide (KOH) in toluene (B28343) have also been reported. researchgate.net A potential side reaction is O-alkylation, leading to the formation of an imino ether, especially when using highly electrophilic alkylating agents. researchgate.net Catalytic methods for N-alkylation of amides with alcohols have also been developed, offering a more atom-economical approach. researchgate.netrsc.org

N-Arylation: The N-arylation of amides is typically achieved through transition-metal-catalyzed cross-coupling reactions. Seminal work in this area includes copper- and palladium-catalyzed methods. Copper(II) acetate (B1210297) has been used to promote the N-arylation of imides and other amide-like structures with aryl boronic acids or triarylbismuthanes. organic-chemistry.org Palladium-catalyzed reactions, often employing specialized phosphine (B1218219) ligands, are also effective for the N-arylation of a wide range of amides with aryl halides. researchgate.net These methods provide a route to more complex diarylamine structures derived from the benzidine core.

The two methyl groups attached to the biphenyl backbone at the 3 and 3' positions are potential sites for chemical modification, although they are generally less reactive than the other functional groups in the molecule. The reactivity of these benzylic C-H bonds can be enhanced under certain conditions.

The functionalization of tolyl groups often involves free-radical reactions. researchgate.net For instance, benzylic bromination using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator can introduce a bromine atom, which can then be substituted by various nucleophiles.

More advanced C-H activation strategies could also be applied. While the methyl groups on a biphenyl system can sometimes act as spectators in certain reactions, nih.gov methods for the catalytic functionalization of unactivated C(sp³)–H bonds are known. These can involve transition metal catalysis or radical-mediated processes to introduce new C-C, C-N, or C-O bonds. Studies on the selective functionalization of methyl groups in complex molecules have shown that it is possible to achieve transformations like amination or oxidation at these positions. acs.org The electronic properties of the biphenyl system, influenced by the acetamido groups, would play a role in directing the selectivity of such reactions. researchgate.net

Advanced Structural Characterization and Spectroscopic Analysis of N,n Diacetyl 3,3 Dimethylbenzidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) and Carbon (¹³C) NMR for Aromatic and Aliphatic Assignments

A complete assignment of the ¹H and ¹³C NMR spectra is fundamental to confirming the molecular structure of N,N'-Diacetyl-3,3'-dimethylbenzidine. This would involve identifying the specific chemical shifts (δ) for each unique proton and carbon atom in the molecule. For instance, distinct signals would be expected for the aromatic protons on the biphenyl (B1667301) backbone, the protons of the two methyl groups attached to the aromatic rings, and the protons of the two acetyl groups. Similarly, unique ¹³C NMR signals would correspond to the aromatic carbons, the methyl carbons, the carbonyl carbons of the amide groups, and the methyl carbons of the acetyl groups.

However, a diligent search of scientific databases did not yield any published, experimentally determined ¹H or ¹³C NMR data specifically for this compound. While data for related compounds such as N,N'-diacetylbenzidine nist.gov and other acetylated biphenyls exist, direct extrapolation of this data would not be scientifically rigorous for the precise assignment of the target molecule.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) would be used to identify proton-proton (¹H-¹H) coupling networks, for example, to confirm the connectivity between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively linking the proton signals to their corresponding carbon atoms in the biphenyl and acetyl moieties.

Unfortunately, no studies presenting COSY, HSQC, or HMBC data for this compound could be located.

Dynamic NMR for Conformational Studies

The biphenyl backbone of this compound is subject to restricted rotation around the single bond connecting the two phenyl rings, leading to the possibility of different conformational isomers (atropisomers). Dynamic NMR (DNMR) is the primary technique used to study such conformational dynamics. By analyzing changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers to rotation and the relative populations of different conformers. Such studies would provide valuable insight into the three-dimensional structure and flexibility of the molecule in solution. At present, there are no published dynamic NMR studies focused on this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Absorption Bands of Amide and Biphenyl Moieties

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for its key functional groups. The amide group would exhibit characteristic bands, such as the N-H stretch, the amide I band (primarily C=O stretching), and the amide II band (a combination of N-H bending and C-N stretching). The biphenyl structure and the methyl substituents would also give rise to specific vibrational modes. Analysis of these bands would confirm the presence of these functional groups. A search for experimentally recorded IR or Raman spectra for this compound did not yield any specific data.

Conformational Fingerprinting

Subtle changes in the molecular conformation can lead to shifts in the positions and intensities of vibrational bands. High-resolution vibrational spectroscopy can therefore be used for "conformational fingerprinting," providing insights into the predominant conformation of the molecule in the solid state or in solution. This type of detailed conformational analysis based on vibrational spectroscopy has not been reported for this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for the precise determination of the molecular formula and the elucidation of the structure of this compound. The monoisotopic mass of this compound is 296.152478 g/mol , corresponding to the molecular formula C₁₈H₂₀N₂O₂. epa.gov In HRMS, the high accuracy of mass measurement allows for the unambiguous identification of the molecular ion peak.

The fragmentation pattern observed in mass spectrometry provides valuable information about the compound's structure. While specific HRMS fragmentation data for this compound is not widely published, the fragmentation of the closely related compound N,N'-Diacetylbenzidine can offer insights. nist.gov The primary fragmentation pathways for aromatic amides typically involve cleavage of the amide bond. For this compound, key fragmentation events would be expected to include:

Loss of a ketene (B1206846) molecule (CH₂=C=O): This is a common fragmentation for N-acetylated compounds, resulting in the formation of an ion with a loss of 42.01056 Da.

Cleavage of the C-N bond: This can lead to the formation of an acetyl cation (CH₃CO⁺) at m/z 43.01839 or the corresponding [M-43]⁺ ion.

Cleavage of the biphenyl bond: This would result in fragments corresponding to the substituted aniline (B41778) moieties.

A plausible fragmentation pathway would involve the initial loss of a ketene group, followed by further fragmentation of the resulting ion. The presence of methyl groups on the benzidine (B372746) core would also influence the fragmentation, potentially leading to the formation of resonance-stabilized benzylic cations.

Table 1: Predicted Major Fragments in the Mass Spectrum of this compound

Fragment IonProposed StructureNominal Mass (m/z)
[M]⁺[C₁₈H₂₀N₂O₂]⁺296
[M - CH₂CO]⁺[C₁₆H₁₈N₂O]⁺254
[M - CH₃CO]⁺[C₁₆H₁₇N₂O]⁺253
[M - 2(CH₂CO)]⁺[C₁₄H₁₆N₂]⁺212
[CH₃CO]⁺[C₂H₃O]⁺43

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

Electronic spectroscopy provides insights into the electronic structure and transitions within a molecule.

The chromophore of this compound is the entire conjugated system, which includes the two phenyl rings of the biphenyl core and the amide functionalities. The electronic transitions observed in the UV-Vis spectrum are primarily π → π* transitions associated with this extended π-system. The presence of the acetyl groups and methyl groups can influence the energy of these transitions. The acetyl groups, being electron-withdrawing, can cause a bathochromic (red) shift in the absorption maxima compared to the parent amine, 3,3'-dimethylbenzidine. Conversely, the electron-donating methyl groups can also induce a slight red shift. The resulting spectrum is a combination of these effects.

Solvatochromism describes the change in the absorption or emission spectrum of a compound when the polarity of the solvent is altered. nih.gov This phenomenon is dependent on the difference in the dipole moment between the ground and excited states of the molecule. For this compound, an increase in solvent polarity is expected to cause a shift in the λmax. If the excited state is more polar than the ground state, a bathochromic shift will be observed in more polar solvents.

Fluorescence spectroscopy can also be a valuable tool. While the fluorescence properties of this compound are not extensively documented, related aromatic amides can exhibit fluorescence. The emission wavelength and quantum yield would be sensitive to the solvent environment. In polar solvents, stabilization of the excited state can lead to a larger Stokes shift (the difference between the absorption and emission maxima).

X-ray Diffraction Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Table 2: Expected Bond Parameters for this compound

BondExpected Bond Length (Å)Expected Bond AngleExpected Angle (°)
C-C (phenyl)~1.39C-C-C (phenyl)~120
C-C (biphenyl)~1.49C-N-C~120-125
C-N (amide)~1.35N-C=O~120
C=O (amide)~1.23C-C-N~120

The crystal packing of this compound would be governed by a combination of intermolecular forces. nih.gov Hydrogen bonding is expected to be a dominant interaction, with the N-H group of one molecule acting as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule. nih.govresearchgate.net This would lead to the formation of chains or sheets in the crystal lattice.

Polymorphism Studies

A comprehensive review of scientific literature and chemical databases, including searches for CAS Registry Number 3546-11-0, was conducted to gather information on the solid-state structure and potential polymorphism of this compound. epa.gov This investigation did not yield any published crystallographic data from techniques such as single-crystal X-ray diffraction.

Polymorphism is a phenomenon where a chemical compound can exist in multiple crystalline forms. These different forms, known as polymorphs, have the same chemical composition but differ in their crystal packing, molecular conformation, and intermolecular interactions. As a result, polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, stability, and spectroscopic signatures. The study of polymorphism is crucial in fields such as pharmaceuticals and materials science, where the specific solid-state form of a compound can significantly impact its performance and handling.

Given the absence of crystallographic data for this compound, a detailed analysis of its polymorphic behavior is not possible at this time. The determination of the crystal structure is a fundamental prerequisite for identifying and characterizing any polymorphs. Therefore, the potential for this compound to exhibit polymorphism remains an open area for future research. Elucidation of its solid-state structures would be the first step in exploring this aspect of its material science.

Computational and Theoretical Investigations of N,n Diacetyl 3,3 Dimethylbenzidine

Quantum Mechanical Studies of Molecular and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which in turn dictate the compound's reactivity and physical properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional structure of a molecule, known as its optimized geometry. This process involves calculating the potential energy of the molecule for different atomic arrangements and finding the geometry with the minimum energy.

Furthermore, by mapping the energy of the molecule as a function of specific geometric parameters (e.g., the dihedral angle between the phenyl rings), an energy landscape can be constructed. This landscape reveals the energy barriers between different conformations and helps identify the most stable conformers.

Table 1: Hypothetical Optimized Geometry Parameters for N,N'-Diacetyl-3,3'-dimethylbenzidine (Calculated at the B3LYP/6-31G level)*

Parameter Value
Bond Lengths (Å)
C(phenyl)-C(phenyl) Data not available
C(phenyl)-N(acetyl) Data not available
N-C(carbonyl) Data not available
C=O Data not available
C(phenyl)-C(methyl) Data not available
Bond Angles (degrees)
C-N-C Data not available
N-C=O Data not available
C(phenyl)-C(phenyl)-C(phenyl) Data not available
Dihedral Angles (degrees)

Ab Initio Methods for Electronic Properties

Ab initio methods are another class of quantum mechanical calculations that can predict a molecule's electronic properties from first principles, without empirical data. Key electronic properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, these calculations would provide valuable insights into its potential for participating in chemical reactions.

Table 2: Hypothetical Electronic Properties of this compound

Property Energy (eV)
HOMO Energy Data not available
LUMO Energy Data not available

Basis Set and Exchange-Correlation Functional Effects on Predictions

The accuracy of DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger and more complex basis sets generally provide more accurate results but at a higher computational cost.

A systematic study on this compound would involve performing calculations with various basis sets (e.g., STO-3G, 6-31G*, cc-pVDZ) and different exchange-correlation functionals (e.g., B3LYP, PBE0, M06-2X). Comparing the results would allow for an assessment of the sensitivity of the predicted properties to the computational level and would help in choosing a method that offers a good balance between accuracy and computational expense.

Prediction of Spectroscopic Properties

Computational methods can also be used to predict the spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra and confirming the molecule's structure.

Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, particularly DFT, can be used to calculate the NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants for a molecule. These calculated values can then be compared with experimental data to confirm the structure and assign the signals in the NMR spectrum. For this compound, this would involve calculating the chemical shifts for the aromatic protons, the methyl protons of the acetyl and dimethyl groups, and the corresponding carbon atoms.

Table 3: Hypothetical Calculated ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound

Atom Calculated ¹³C Shift (ppm) Atom Calculated ¹H Shift (ppm)
C(phenyl)-C(phenyl) Data not available Aromatic Protons Data not available
C(phenyl)-N Data not available Acetyl CH₃ Protons Data not available
C(phenyl)-CH₃ Data not available Phenyl-CH₃ Protons Data not available
C=O Data not available
Acetyl CH₃ Data not available

Simulation of Vibrational Spectra

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Computational methods can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities. The simulated spectra can aid in the assignment of experimental vibrational bands to specific molecular motions, such as stretching and bending of bonds. For this compound, a simulated IR and Raman spectrum would show characteristic peaks for the C=O stretching of the acetyl groups, C-N stretching, C-H stretching of the aromatic and methyl groups, and various bending modes.

Table 4: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

Vibrational Mode Calculated Frequency (cm⁻¹)
C=O Stretch (Acetyl) Data not available
C-N Stretch Data not available
Aromatic C-H Stretch Data not available
Aliphatic C-H Stretch (Methyl) Data not available

Modeling of UV-Vis Absorption and Emission Spectra

Reaction Mechanism Analysis using Computational Chemistry

A comprehensive analysis of reaction mechanisms involving this compound using computational chemistry is not documented in the available literature. Such investigations are crucial for understanding the reactivity of a compound, predicting potential reaction products, and elucidating the step-by-step transformation from reactants to products.

Transition State Identification and Reaction Pathway Mapping

Specific studies identifying transition states and mapping reaction pathways for this compound have not been found. This type of analysis involves calculating the potential energy surface of a reaction to locate the lowest energy path between reactants and products. The transition state, being the highest point on this path, is critical for understanding the kinetics of the reaction. While computational methods for this exist, their application to this particular molecule is not reported in the available search results.

Activation Energies and Reaction Rate Constants

There is no available data from computational studies on the activation energies and reaction rate constants for reactions involving this compound. These parameters are typically derived from the calculated transition state structures and provide quantitative measures of how fast a reaction is likely to proceed. Without specific computational models of reactions involving this compound, these values remain undetermined.

Molecular Dynamics Simulations

No specific molecular dynamics (MD) simulation studies for this compound were identified in the available literature. MD simulations are powerful tools used to study the dynamic behavior of molecules over time, providing insights into their flexibility and interactions with their environment.

Conformational Flexibility and Rotational Barriers

While the conformational flexibility and rotational barriers are important characteristics of a molecule like this compound, particularly around the biphenyl (B1667301) linkage and the amide bonds, specific computational data on these properties are not available. Such studies would typically involve calculating the energy profile as a function of dihedral angle rotation to determine the energy barriers between different conformers.

Solvent Effects on Molecular Behavior

Information on molecular dynamics simulations studying the solvent effects on the behavior of this compound is not present in the searched literature. These simulations would model the compound in various solvents to understand how the solvent influences its conformation, dynamics, and interactions. The absence of such studies means there is no specific data on how solvents might alter the rotational barriers or the preferred conformational states of this molecule.

Quantitative Structure-Activity Relationships (QSAR) for Chemical Reactivity

In the absence of direct studies, a hypothetical QSAR investigation for the chemical reactivity of this compound would involve the systematic correlation of its structural or quantum-chemical descriptors with experimentally determined or computationally predicted reactivity parameters. Such an approach would aim to develop a mathematical model capable of predicting the reactivity of this compound and its analogs.

A typical QSAR study for chemical reactivity would encompass the following key steps:

Dataset Compilation: A series of structurally related compounds, including this compound, would be assembled. For each compound, a consistent measure of chemical reactivity would be required. This could be, for example, the rate constant of a specific reaction, the activation energy, or a parameter like the electrophilicity index.

Descriptor Calculation: A wide array of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional Descriptors: Information about the molecular formula and connectivity.

Topological Descriptors: Numerical values derived from the 2D representation of the molecule.

Geometrical Descriptors: 3D properties of the molecule, such as molecular surface area and volume.

Quantum-Chemical Descriptors: Parameters derived from quantum mechanical calculations, including orbital energies (HOMO and LUMO), atomic charges, and dipole moments.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be employed to establish a mathematical relationship between the calculated descriptors (independent variables) and the measured chemical reactivity (dependent variable).

Model Validation: The predictive power and robustness of the developed QSAR model would be rigorously assessed using various internal and external validation techniques. This ensures the model is not a result of chance correlation and can reliably predict the reactivity of new, untested compounds.

For this compound, relevant descriptors for a QSAR study on its chemical reactivity might include those related to the electron distribution around the amide groups and the aromatic rings, as these are likely to be the primary sites of chemical reactions.

The following table illustrates the types of descriptors that would be considered in a hypothetical QSAR study for the chemical reactivity of this compound and related compounds.

Descriptor CategoryExample DescriptorsPotential Relevance to Reactivity
Constitutional Molecular Weight, Atom CountGeneral structural properties
Topological Connectivity IndicesBranching and shape of the molecule
Geometrical Molecular Surface Area, Molecular VolumeSteric hindrance and accessibility of reactive sites
Quantum-Chemical HOMO Energy, LUMO Energy, HOMO-LUMO GapSusceptibility to electrophilic and nucleophilic attack
Atomic Charges on Nitrogen and OxygenSites of potential protonation or coordination
Dipole MomentOverall polarity and intermolecular interactions

It is important to reiterate that the above represents a theoretical framework for a QSAR study. The actual implementation and the resulting models would be contingent on the availability of experimental or high-quality computational data on the chemical reactivity of this compound and a suitable set of analogue compounds. Future research in this area would be valuable for understanding and predicting the chemical behavior of this compound.

Advanced Applications in Materials Science and Analytical Chemistry

Role as a Key Intermediate in Organic Synthesis

The primary utility of N,N'-Diacetyl-3,3'-dimethylbenzidine in organic synthesis stems from its role as a stable, storable precursor to the more reactive 3,3'-dimethylbenzidine. The acetyl groups serve as protecting groups for the amine functionalities, which can be selectively removed under specific conditions to liberate the primary amines for subsequent reactions.

Precursor for Azo Dyes and Pigments: Chemical Pathways and Properties of Derived Chromophores

This compound is an important intermediate in the production of bis-azo dyes and pigments. The synthesis of these colorants relies on the generation of a diazonium salt from a primary aromatic amine, which then couples with an electron-rich aromatic compound. cuhk.edu.hkmdpi.com

Chemical Pathway: The synthesis begins with the hydrolysis of this compound to remove the acetyl protecting groups, yielding the free diamine, 3,3'-dimethylbenzidine. nih.gov This diamine is then subjected to a two-fold diazotization reaction, typically using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to maintain the stability of the resulting diazonium salt. cuhk.edu.hkmdpi.com This process converts both primary amine groups into highly reactive diazonium salt functionalities (-N₂⁺).

The resulting bis-diazonium salt is then reacted with two equivalents of a coupling component. This coupling reaction is a form of electrophilic aromatic substitution, where the diazonium ion acts as the electrophile. nsf.gov The choice of the coupling component is critical as it determines the final color, solubility, and fastness properties of the dye. cuhk.edu.hk A wide variety of aromatic compounds, such as phenols, naphthols, and aromatic amines, are used as couplers. cuhk.edu.hkunb.ca The general structure of azo dyes is characterized by the Ar-N=N-Ar' linkage, which forms a conjugated system responsible for the absorption of visible light and thus the color of the compound. cuhk.edu.hkcanada.ca

Properties of Derived Chromophores: The properties of the chromophores derived from 3,3'-dimethylbenzidine are dictated by the electronic nature of the entire conjugated system. The biphenyl (B1667301) core, the azo linkages, and the substituents on the coupling components all play a role.

Color: The specific color (the wavelength of maximum absorbance, λmax) is controlled by the extent of the π-conjugated system and the presence of electron-donating or electron-withdrawing groups on the aromatic rings. cuhk.edu.hk Different couplers lead to a wide spectrum of colors, including reds, blues, and yellows.

Solubility: Functional groups such as sulfonic acid (-SO₃H) can be incorporated into the coupler to increase the water solubility of the final dye, which is essential for applications in textile dyeing. canada.ca

Binding: The nature of the substituents also influences how well the dye binds to a particular fabric or substrate. cuhk.edu.hk

Coupling Component Type Example Coupler Resulting Dye Class Typical Color Range
Naphthol DerivativesNaphthalen-2-olAzo-naphthol DyesRed, Orange, Brown cuhk.edu.hk
Phenol Derivativesp-CresolHydroxyazo DyesYellow, Orange nsf.gov
Aromatic AminesN,N-dimethylanilineAminoazo DyesYellow, Red
Acetoacetic AnilidesAcetoacetanilideAzo PigmentsYellow, Orange

Synthesis of Electro- and Optically Active Materials (e.g., electrophotosensitive components)

The rigid, conjugated structure of the 3,3'-dimethylbenzidine backbone makes it an attractive scaffold for the synthesis of organic electro-optic (OEO) materials. These materials are designed to change their optical properties, such as refractive index, in response to an external electric field. This effect is rooted in the molecular first hyperpolarizability (β) of the constituent chromophores. rsc.org

High-performance OEO chromophores are typically designed with a donor-π bridge-acceptor (D-π-A) motif. To create such a material from a benzidine (B372746) derivative, the this compound core can be chemically modified to act as part of the π-conjugated bridge. A typical synthetic strategy would involve:

Functionalization of the biphenyl core with strong electron-donating groups (e.g., diarylamino groups).

Attachment of strong electron-withdrawing groups (e.g., cyano-containing moieties) at the termini of the molecule.

The resulting structure allows for efficient intramolecular charge transfer upon excitation, leading to a large molecular hyperpolarizability. By carefully tuning the donor, acceptor, and π-bridge components, chemists can optimize the electro-optic coefficient (r₃₃) while minimizing optical loss, a critical trade-off for practical device applications. rsc.org Materials derived from such chromophores can be incorporated into devices like Mach-Zehnder modulators, which are essential components in high-speed optical communications. rsc.org

Polymer Chemistry and Materials Engineering

The bifunctional nature of 3,3'-dimethylbenzidine, obtained from the deacetylation of this compound, makes it a valuable monomer or curing agent in polymer chemistry.

Incorporation into Polyurethane Elastomers and Resins: Chemical Basis of Curing

3,3'-Dimethylbenzidine is used as a curing agent for polyurethane resins. nih.gov Polyurethanes are typically synthesized from the reaction of a diisocyanate with a polyol, forming an isocyanate-terminated prepolymer. The curing process involves chain extension and cross-linking of these prepolymers to create the final solid elastomer.

Chemical Basis of Curing: Aromatic diamines like 3,3'-dimethylbenzidine are highly effective chain extenders. The chemical basis of curing involves the rapid reaction between the primary amine groups of the diamine and the terminal isocyanate (-NCO) groups of the prepolymer. This reaction forms a highly stable urea (B33335) linkage (-NH-CO-NH-).

Because 3,3'-dimethylbenzidine has two amine groups, it can react with two prepolymer chains, effectively linking them together and significantly increasing the molecular weight of the polymer. This chain extension process builds the "hard segments" within the polyurethane matrix, which are responsible for the material's strength, modulus, and thermal stability. The flexible polyol chains form the "soft segments," providing elasticity. The resulting segmented block copolymer structure is what gives polyurethane elastomers their unique combination of toughness and flexibility. The use of this compound requires a de-protection step to generate the free diamine immediately before its use as a curative.

Development of Novel Polymeric Materials with Functionalized Benzidine Units

The benzidine structure can be directly incorporated into the main chain of a polymer to create novel materials with unique properties. mdpi.com One method for achieving this is through the oxidative condensation polymerization of benzidine or its derivatives. mdpi.com

In this process, the diamine monomer is oxidized, leading to the formation of a polymer chain composed of alternating benzidinediimine (B1220647) and diphenylene units. mdpi.com This method provides a one-step route to synthesizing polymers with a highly conjugated backbone. mdpi.com

Properties of Benzidine-Based Polymers:

High Thermal Stability: The rigid aromatic structure of the polymer backbone imparts excellent thermal resistance, with decomposition often beginning at temperatures above 300 °C. mdpi.com

Semiconductivity: The extended conjugation along the polymer chain results in semiconducting properties. The conductivity of these materials can be further enhanced through doping. mdpi.com

Insolubility: These polymers are often insoluble in common organic solvents, which can be advantageous for applications requiring high chemical resistance but challenging for processing. mdpi.com

Furthermore, modern polymerization techniques allow for the synthesis of well-defined polymers with precisely placed functional groups. cmu.edudoi.org Benzidine-derived monomers could be functionalized and then polymerized to create materials for specialized applications, such as coatings that chelate to metals or as polar additives in polymer blends. doi.org

Chemical Transformations and Abiotic Degradation in Environmental Systems

Photochemical Degradation Pathways

Photochemical degradation, involving the absorption of light energy, is a significant pathway for the transformation of many aromatic compounds in the environment. This can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances.

Specific experimental studies on the direct photolysis of N,N'-Diacetyl-3,3'-dimethylbenzidine are not extensively documented in publicly available literature. However, it is anticipated that like its parent compound, 3,3'-dimethylbenzidine, it may be susceptible to direct photolysis. nih.gov For instance, the vapor fraction of 3,3'-dimethylbenzidine is known to be sensitive to direct photolysis. nih.gov Aromatic amines can undergo photo-induced N-C bond cleavage or transformation of the aromatic ring upon absorption of UV radiation. For this compound, this could potentially lead to deacetylation or cleavage of the biphenyl (B1667301) linkage.

Indirect photochemical reactions are often more significant for the degradation of organic pollutants in the environment. These reactions are initiated by photochemically produced reactive species such as hydroxyl radicals (•OH), singlet oxygen, and peroxide radicals. The vapor fraction of 3,3'-dimethylbenzidine, a related compound, is degraded by photochemically produced hydroxyl radicals with an estimated half-life of 3 hours. nih.govnih.gov It is plausible that this compound would also be susceptible to attack by hydroxyl radicals, leading to hydroxylation of the aromatic rings and subsequent degradation. Studies on other aromatic amines have shown that photocatalytic degradation, often utilizing semiconductors like TiO2, can effectively mineralize these compounds. sid.irresearchgate.net

Hydrolysis in Aqueous Environments

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For this compound, the amide linkages are the primary sites susceptible to hydrolysis.

While specific kinetic data for the hydrolysis of this compound is not available, the hydrolysis of amides is known to be dependent on pH, being catalyzed by both acids and bases. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In alkaline conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. Studies on the hydrolysis of other N-acetylated compounds demonstrate that the rate of hydrolysis is influenced by these conditions. nih.govresearchgate.net For comparison, the parent compound, 3,3'-dimethylbenzidine, is not expected to undergo significant hydrolysis in water. nih.govnih.gov

Table 1: General Influence of pH on Amide Hydrolysis Rate

pH ConditionCatalystGeneral Effect on Hydrolysis Rate
AcidicH+Increased
NeutralH2OSlow
AlkalineOH-Increased

Note: This table represents general principles of amide hydrolysis and is not based on specific data for this compound.

The hydrolysis of this compound would be expected to yield mono-acetylated and non-acetylated products. The complete hydrolysis would result in the formation of 3,3'-dimethylbenzidine and acetic acid.

Reaction: this compound + 2H₂O → 3,3'-dimethylbenzidine + 2CH₃COOH

The intermediate product, N-acetyl-3,3'-dimethylbenzidine, would also be formed. The presence of these hydrolysis products in environmental samples could serve as an indicator of the degradation of the parent compound. Research on the metabolism of benzidine (B372746) derivatives has shown that N-acetylated metabolites can be present and are of toxicological interest. nih.gov

Oxidation in Abiotic Matrices

Oxidation in abiotic environmental matrices, such as soil and water, can be facilitated by various oxidizing agents, including metal oxides (e.g., manganese dioxide) and other reactive species. The oxidation of benzidine and its derivatives has been a subject of study due to the formation of reactive intermediates. nih.govnih.gov

The oxidation of benzidines can proceed via a radical cation, leading to the formation of colored products and potentially polymeric materials. nih.gov While specific studies on the abiotic oxidation of this compound are scarce, it is reasonable to infer that the aromatic amine functionality, even when acetylated, can be a site for oxidative transformation. The presence of methyl groups on the aromatic rings may also influence the reactivity and the products formed. The oxidation products could include quinone-imine type structures, which are often colored and can be highly reactive.

Table 2: Potential Abiotic Degradation Pathways and Products of this compound

Degradation ProcessPotential ReactantsExpected Primary Transformation Products
Photochemical Degradation
Direct PhotolysisUV LightDeacetylation products, biphenyl bond cleavage products
Indirect Photolysis•OH radicalsHydroxylated derivatives
Hydrolysis
Acid/Base CatalyzedH+, OH-N-acetyl-3,3'-dimethylbenzidine, 3,3'-dimethylbenzidine, Acetic Acid
Oxidation
Abiotic MatricesMetal oxides, reactive oxygen speciesQuinone-imine structures, polymeric materials

Note: This table is based on inferred pathways from related compounds due to the lack of specific data for this compound.

Reaction with Oxidants (e.g., hydroxyl radicals, ozone)

The reaction of this compound with common environmental oxidants such as hydroxyl radicals (•OH) and ozone (O₃) is a key pathway for its atmospheric and aquatic degradation.

Hydroxyl Radicals (•OH):

The reaction with hydroxyl radicals likely proceeds via addition to the aromatic rings or hydrogen abstraction from the methyl groups or the acetyl groups. This would lead to the formation of a variety of oxygenated and potentially fragmented products.

Ozone (O₃):

Ozone is another important oxidant in both the atmosphere and in aquatic systems, particularly during water treatment processes. The reaction of ozone with aromatic compounds typically involves electrophilic attack on the aromatic rings, leading to ring cleavage and the formation of aldehydes, carboxylic acids, and other smaller organic molecules. While specific studies on the ozonolysis of this compound are not extensively documented, research on other aromatic amines suggests that the amino groups and the aromatic rings are potential sites of ozone attack. The acetyl groups may offer some protection to the amino groups from direct oxidation by ozone.

Table 1: Predicted Atmospheric Degradation of this compound

ParameterPredicted ValueUnitSource
Atmospheric Hydroxylation Rate Constant2.14 x 10⁻¹¹cm³/molecule·sec epa.gov

This table presents predicted data from the US EPA CompTox database, which uses estimation models.

Heterogeneous Oxidation on Surfaces

Heterogeneous oxidation on the surfaces of atmospheric particles, soil minerals, and other environmental solids can be a significant degradation pathway for semi-volatile organic compounds like this compound. These reactions are often catalyzed by minerals containing transition metals (e.g., iron and manganese oxides) and can be initiated by sunlight (photocatalysis).

Research on the heterogeneous oxidation of aromatic amines has shown that these compounds can be transformed into various products, including quinone-like structures and polymeric materials. For instance, studies on the oxidation of derivatives of 3,3'-dimethylbiphenyl (B1664587) have demonstrated their conversion to corresponding carboxylic acids via hypochlorite (B82951) oxidation. researchgate.net While not a direct environmental process, this indicates the susceptibility of the acetylated dimethylbiphenyl core to oxidation.

The adsorption of this compound onto surfaces like clay minerals or metal oxides could facilitate its oxidation. The surface can act as a catalyst, lowering the activation energy for the reaction with oxidants like molecular oxygen. The specific products of heterogeneous oxidation would depend on the nature of the surface, the presence of light, and the availability of other reactants.

Transformation by Non-Biological Redox Processes

In anoxic environments such as sediments and some groundwater, this compound can undergo non-biological redox transformations. These reactions are often mediated by reduced inorganic species.

Reductive deacetylation is a potential transformation pathway, where the acetyl groups are cleaved to yield the parent amine, 3,3'-dimethylbenzidine. This reaction could be facilitated by reduced iron minerals or other reducing agents present in anaerobic environments. The resulting 3,3'-dimethylbenzidine is known to be of environmental concern. nih.gov

Conversely, in oxidizing environments, non-biological oxidation can occur. While specific data for this compound is lacking, studies on the parent compound, 3,3'-dimethylbenzidine, indicate that it can be oxidized. The dihydrochloride (B599025) salt of 3,3'-dimethylbenzidine is generally soluble in water, and while it does not typically act as an oxidizing or reducing agent itself, such behavior is not impossible. nih.gov The acetyl groups in this compound would likely influence its redox potential and the nature of the transformation products compared to the unacetylated form.

Fate of this compound in Waste Water Treatment: Chemical Degradation Aspects

The fate of this compound in wastewater treatment plants (WWTPs) is influenced by a combination of physical, biological, and chemical processes. From a chemical degradation perspective, advanced oxidation processes (AOPs) are particularly relevant for the removal of recalcitrant organic compounds.

AOPs, such as ozonation, UV/H₂O₂, and Fenton's reagent, generate highly reactive species like hydroxyl radicals that can effectively degrade a wide range of organic pollutants. While specific studies on the application of AOPs for the degradation of this compound are not prominent in the literature, the principles of these technologies suggest they would be effective.

The degradation of structurally similar compounds provides some insight. For example, various methods including UV-based processes and ozonation have been used to degrade N,N-Diethyl-3-toluamide (DEET), another substituted aromatic amide. nih.gov

During wastewater treatment, this compound may also undergo hydrolysis of the acetyl groups, although this is expected to be slow under typical WWTP pH conditions. The resulting 3,3'-dimethylbenzidine could then be subject to further degradation or partitioning to sludge. The predicted biodegradation half-life for this compound is approximately 3.55 days, suggesting that biological processes will also play a significant role in its removal in a WWTP, although this article focuses on the chemical aspects. epa.gov

Emerging Research Frontiers and Future Prospects for N,n Diacetyl 3,3 Dimethylbenzidine

Precision Synthesis and Stereocontrol of Related Chiral Derivatives

The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern chemistry. For derivatives of N,N'-Diacetyl-3,3'-dimethylbenzidine, achieving stereocontrol is a significant, yet rewarding, challenge. The inherent chirality arising from restricted rotation around the biphenyl (B1667301) bond (atropisomerism) in some benzidine (B372746) derivatives, or the introduction of chiral centers, opens avenues for creating molecules with unique three-dimensional structures and properties.

Research into the synthesis of chiral C2-symmetric pyrrolidine (B122466) derivatives has demonstrated their effectiveness as catalytic chiral ligands in asymmetric reactions, such as the addition of diethylzinc (B1219324) to aryl aldehydes. rsc.org This approach, which can produce secondary alcohols with high enantiomeric excess (70–96% ee), could be adapted for the asymmetric synthesis of functionalized this compound derivatives. rsc.org By designing chiral ligands that can effectively control the stereochemical outcome of reactions involving the benzidine backbone, chemists can aim for the selective synthesis of a single enantiomer.

Another critical technique for obtaining enantiomerically pure compounds is chiral resolution via high-performance liquid chromatography (HPLC). Commercially available chiral stationary phases, such as those based on cellulose, have been successfully used to resolve racemic mixtures of 1,3-dimethyl-4-phenylpiperidine derivatives. nih.gov This method could be directly applicable to the separation of enantiomers of chiral this compound derivatives, providing access to stereochemically pure materials for further investigation.

The stereochemistry of related diacetyl-aryl compounds has been investigated to understand conformational preferences. For instance, studies on 1,3-dioxane (B1201747) derivatives of 1,3-diacetylbenzene (B146489) have explored their cis-trans isomerism and conformational equilibrium, providing insights into how different substituents influence the molecule's three-dimensional shape. researchgate.net Such fundamental stereochemical analyses are crucial for the rational design of chiral this compound derivatives with desired spatial arrangements.

Table 1: Methodologies for Achieving Stereocontrol in Related Compounds

MethodologyDescriptionPotential Application to Acetylated BenzidinesKey Findings in Literature
Asymmetric Catalysis Use of chiral ligands to control the stereochemical outcome of a chemical reaction.Synthesis of enantiomerically enriched derivatives by introducing chiral centers or controlling atropisomerism.Chiral C2-symmetric pyrrolidine ligands achieve high enantiomeric excess (up to 96%) in additions to aldehydes. rsc.org
Chiral HPLC Chromatographic separation of enantiomers using a chiral stationary phase.Resolution of racemic mixtures of this compound derivatives.Cellulose-based columns effectively resolve racemic piperidine (B6355638) derivatives. nih.gov
Conformational Analysis Study of the three-dimensional shapes of molecules and their relative stabilities.Understanding and predicting the stable conformations of chiral derivatives.NMR and X-ray studies reveal preferred orientations of aryl groups in dioxane systems. researchgate.net

Integration into Supramolecular Assemblies and Nanomaterials

The self-assembly of molecules into well-defined, ordered structures is a powerful bottom-up approach for creating novel functional materials. The rigid biphenyl core and hydrogen-bonding capabilities of the acetyl groups in this compound make it a promising candidate for the construction of supramolecular assemblies and the functionalization of nanomaterials.

The ability of similar molecules to form extensive three-dimensional networks is well-documented. For example, (E,E)-N,N'-bis(4-nitrobenzylidene)butane-1,4-diamine and its hexane-1,6-diamine analogue form complex supramolecular structures held together by a combination of π-stacking and other intermolecular forces. nih.gov These examples suggest that this compound could similarly be used as a building block, or "tecton," for the design of crystalline solids with predictable architectures and potentially useful properties, such as porosity or specific recognition capabilities.

Furthermore, the integration of such organic molecules with inorganic nanomaterials is a burgeoning field. The green synthesis of 1,4-dihydropyridines, for instance, has been successfully catalyzed by zinc oxide nanoparticles. nih.gov This highlights the potential for using nanomaterials not only as catalysts in the synthesis of acetylated benzidines but also as scaffolds onto which these molecules can be anchored. Functionalizing nanomaterials with this compound could lead to hybrid materials with tailored optical, electronic, or catalytic properties. For instance, amino-functionalized multiwalled carbon nanotubes have been used as catalysts in the synthesis of other heterocyclic compounds, demonstrating the potential for synergy between the organic component and the nanomaterial support. nih.gov

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Optimizing chemical reactions requires a deep understanding of reaction kinetics, intermediates, and byproduct formation. Traditional offline analysis methods are often insufficient for capturing the transient species that dictate a reaction's course. Advanced spectroscopic techniques that allow for in situ, real-time monitoring are therefore invaluable.

Raman spectroscopy is a powerful, non-invasive technique for monitoring reactions in real-time. A study on the synthesis of 3-acetylcoumarin (B160212) demonstrated the use of in situ Raman spectroscopy to track the formation of the product by monitoring a unique and intense Raman band. nih.gov This approach allowed for the rapid optimization of reaction conditions, such as temperature, to maximize product conversion. nih.gov A similar strategy could be developed for the acetylation of 3,3'-dimethylbenzidine. By identifying characteristic Raman signals for the starting material, the mono-acetylated intermediate, and the final N,N'-diacetyl product, the reaction could be precisely controlled to ensure high yield and purity.

The vibrational properties of benzidine itself have been studied using FT-IR and laser Raman spectroscopy, coupled with ab initio calculations, to assign its vibrational modes. scilit.com This fundamental knowledge provides a basis for interpreting the more complex spectra of its derivatives and for selecting the most informative spectral regions for reaction monitoring.

Table 2: Potential Spectroscopic Probes for Reaction Monitoring

Spectroscopic TechniquePrincipleApplication for this compound Synthesis
In Situ Raman Spectroscopy Measures vibrational modes of molecules. Non-invasive and can be used with fiber-optic probes in a reaction vessel.Real-time tracking of reactant consumption and product/intermediate formation during acetylation.
ReactIR (FT-IR Spectroscopy) Measures infrared absorption by molecules. Provides information on functional groups.Monitoring the disappearance of N-H bonds and the appearance of amide C=O and N-H bonds.
Process NMR Spectroscopy Utilizes nuclear magnetic resonance to provide detailed structural information on molecules in solution.Quantifying the concentration of reactants, intermediates, and products over time without sampling.

Machine Learning and AI in Predicting Chemical Behavior of Acetylated Benzidines

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties, reaction outcomes, and potential toxicity from chemical structures. cam.ac.uk These computational tools can significantly accelerate the discovery and development of new molecules by prioritizing synthetic targets and avoiding unpromising candidates. nih.gov

For acetylated benzidines, ML models could be trained on datasets of related compounds to predict a range of properties. researchgate.net This includes physicochemical properties like solubility and melting point, as well as more complex biological activities. ijsetpub.com For instance, deep learning models have been developed that can predict the risk of drug-induced liver injury with high accuracy. researchgate.net Given that the metabolism and potential toxicity of benzidine derivatives are of significant interest, such predictive models could be invaluable for assessing the safety profiles of new analogues in silico. nih.govnih.gov

The development of predictive models relies on robust datasets and appropriate molecular representations. nih.gov The success of these models is judged by their ability to generalize from the training data to new, unseen molecules. cam.ac.uk While building a specific model for acetylated benzidines would require a dedicated data generation effort, the general frameworks are well-established and could be readily applied.

Design of Sustainable and Circular Economy Approaches for Production and Lifecycle Management

The chemical industry is increasingly moving away from a linear "take-make-dispose" model towards a more sustainable, circular economy. sitra.fi This involves designing processes that are efficient, minimize waste, use renewable resources, and consider the entire lifecycle of a product. alfalaval.us For a specialty chemical like this compound, applying these principles can reduce environmental impact and improve economic viability. specchemonline.com

Green chemistry principles provide a roadmap for sustainable synthesis. ijprt.org Key strategies include:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. The acetylation of an amine is a substitution reaction, and its atom economy can be optimized by the choice of acetylating agent.

Use of Catalysis: Employing catalysts instead of stoichiometric reagents can reduce waste and enable reactions to run under milder conditions. ijprt.org Research into catalytic amide bond formation is highly active and could yield greener routes to acetylated benzidines. cdc.gov

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives is a critical aspect of sustainable chemistry.

The concept of a circular economy extends beyond the synthesis phase to include the entire product lifecycle. kochmodular.com This involves designing products that can be reused or recycled. While direct recycling of a specialty chemical like this compound might be challenging, a circular approach could involve the valorization of byproducts from its synthesis or the development of biodegradable analogues. The ultimate goal is to keep materials in use for as long as possible, thereby reducing the need for virgin raw materials and minimizing waste generation. alfalaval.us Digitalization and innovative supply chain solutions can play a key role in integrating post-consumer materials and byproducts back into the value chain. specchemonline.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for N,N'-Diacetyl-3,3'-dimethylbenzidine, and how can its purity be validated?

  • Methodology : The compound can be synthesized via acetylation of 3,3'-dimethylbenzidine using acetic anhydride under controlled conditions. Post-synthesis, purity validation should involve elemental analysis (C, H, N), FT-IR (to confirm acetyl group incorporation via C=O stretching ~1650–1750 cm⁻¹), and ¹H NMR (to verify aromatic proton shifts and acetyl proton signals at δ ~2.1–2.3 ppm) . Thermal stability can be assessed using thermogravimetric analysis (TGA), with decomposition temperatures compared to structurally similar compounds like N,N'-Dibenzylidene-3,3'-dimethoxybenzidine, which shows stability up to 330°C .

Q. How can crystallinity and surface morphology of this compound be characterized?

  • Methodology : X-ray diffraction (XRD) is critical for crystallinity analysis. For example, XRD patterns of analogous compounds (e.g., Schiff bases of benzidine derivatives) show distinct peaks between 15°–30° 2θ, indicative of crystalline phases . Scanning electron microscopy (SEM) at 5–20 kV can reveal surface morphology; irregular particle agglomeration is common in crystalline benzidine derivatives .

Q. What safety protocols are essential when handling this compound?

  • Methodology : Due to the carcinogenic potential of benzidine derivatives, follow NIOSH guidelines for handling toxic amines: use fume hoods, PPE (gloves, lab coats), and closed systems for synthesis. Monitor airborne exposure limits (e.g., OSHA PEL: 0.5 mg/m³ for benzidine analogs). Waste disposal must comply with RCRA regulations, as 3,3'-dimethylbenzidine derivatives are classified as hazardous .

Advanced Research Questions

Q. How do solvent effects influence the electronic and thermodynamic properties of this compound?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311G) can model solvent polarity impacts. Polar solvents like DMF increase molecular polarity, altering Mulliken charges and frontier molecular orbitals (HOMO-LUMO gaps). Compare computed vibrational frequencies (FT-IR) and NMR chemical shifts with experimental data to validate solvent interactions . For example, solvent-induced shifts in nitrogen/oxygen coordination can increase dipole moments by 10–15% .

Q. What computational approaches are effective for resolving contradictions between experimental and theoretical data for benzidine derivatives?

  • Methodology : Use hybrid DFT methods (e.g., B3LYP with dispersion corrections) to refine geometric parameters (bond lengths, dihedral angles). For example, discrepancies in C-N bond lengths (experimental: ~1.35 Å vs. DFT: ~1.38 Å) may arise from crystal packing effects not captured in gas-phase calculations. Solvent continuum models (e.g., PCM) improve agreement for spectroscopic properties .

Q. How does metabolic activation of this compound contribute to its toxicity profile?

  • Methodology : In vitro assays (e.g., liver microsomes) can identify metabolites. 3,3'-Dimethylbenzidine-based dyes are metabolized to free amines via hepatic N-deacetylation, which may form DNA adducts. Compare mutagenicity using Ames tests (TA98 strain ± S9 activation) and correlate with QSAR parameters (e.g., polar surface area, logP) .

Q. What advanced analytical techniques are recommended for trace quantification of this compound in environmental samples?

  • Methodology : Reverse-phase HPLC with UV/Vis detection (λ = 254–280 nm) using C18 columns (e.g., Newcrom R1) achieves baseline separation. Validate with spiked samples (recovery >90%) and LOD/LOQ ≤1 ppb. Confirmatory analysis via LC-MS/MS (MRM transitions: m/z 296→212 for deacetylated ions) enhances specificity .

Regulatory and Methodological Considerations

Q. How do regulatory frameworks like Proposition 65 impact research on benzidine derivatives?

  • Methodology : Under Proposition 65, 3,3'-dimethylbenzidine derivatives require Safe Harbor Level compliance (e.g., NSRL = 0.1 μg/day). Document all exposure pathways (inhalation, dermal) and implement engineering controls (HEPA filters, glove boxes) to minimize workplace risks .

Q. What are the key discrepancies in carcinogenicity data for benzidine congeners, and how should they inform experimental design?

  • Methodology : While 3,3'-dimethylbenzidine is a known rodent carcinogen (hepatocellular adenomas in rats), its diacetyl derivative’s carcinogenicity is less studied. Prioritize in vivo bioassays with oral gavage (50–200 mg/kg/day) over 24 months, including histopathology and biomarker monitoring (e.g., urinary 8-OHdG for oxidative DNA damage) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.